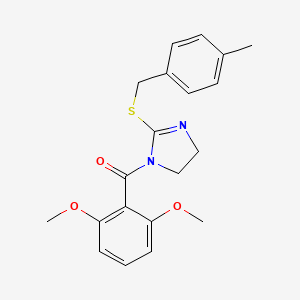

(2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl ring could be introduced via a Friedel-Crafts alkylation, the thioether group via a nucleophilic substitution, and the imidazole ring via a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the phenyl and imidazole rings suggests that the compound could have a planar structure, while the thioether group could introduce some steric hindrance.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. The phenyl ring could undergo electrophilic aromatic substitution, the thioether group could participate in oxidation reactions, and the imidazole ring could act as a base.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenyl and imidazole rings could make the compound relatively nonpolar and insoluble in water .Applications De Recherche Scientifique

Antitumor Activity

A derivative of (2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, specifically (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, was synthesized and demonstrated selective cytotoxicity against tumorigenic cell lines. This compound, due to its stability and potency, is expected to have significant potential as an anticancer agent (Hayakawa et al., 2004).

Antioxidant Properties

The compound's derivatives, such as bromophenols, were synthesized and evaluated for their antioxidant activities using various in vitro assays. These derivatives displayed effective antioxidant power, comparable to synthetic standard antioxidant compounds (Balaydın et al., 2010).

Inhibitory Properties

The bromophenol derivatives of the compound were investigated for their carbonic anhydrase inhibitory properties. These derivatives showed significant inhibitory capacities against human cytosolic carbonic anhydrase II, suggesting potential for treatment in conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Neuroprotective Activities

A related study investigated the neuroprotective effects of a methanol extract of Hyptis suaveolens, which contains similar compounds. The extract showed potent antioxidant activity and neuroprotective effects against oxidative stress-induced neurotoxicity (Ghaffari et al., 2014).

Antibacterial Activity

Imidazole derivatives of the compound were synthesized and evaluated for their antimycobacterial activities. These derivatives displayed potential as antimycobacterial agents, indicating a promising avenue for drug development against bacterial infections (Miranda & Gundersen, 2009).

Mécanisme D'action

Target of action

Compounds with similar structures, such as benzimidazole derivatives, have been studied for their antimicrobial activity

Mode of action

Without specific information on this compound, it’s hard to say exactly how it interacts with its targets. Similar compounds have been shown to have antimicrobial activity, suggesting they might interfere with essential processes in microbial cells .

Result of action

Similar compounds have shown antimicrobial activity, suggesting they might inhibit growth or kill microbial cells .

Safety and Hazards

Propriétés

IUPAC Name |

(2,6-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-7-9-15(10-8-14)13-26-20-21-11-12-22(20)19(23)18-16(24-2)5-4-6-17(18)25-3/h4-10H,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKICQWRCQIHSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2953466.png)

![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)

![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2953474.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)